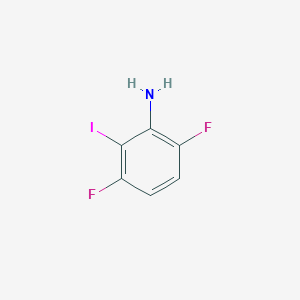
3,6-Difluoro-2-iodoaniline
Descripción general
Descripción
3,6-Difluoro-2-iodoaniline is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of 3,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution of iodine onto the aniline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Cross-Coupling Reactions: These reactions are facilitated by the presence of the iodine atom, making it a suitable candidate for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as sodium nitrite for iodination.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Anilines: Through nucleophilic substitution.
Quinones: Through oxidation.
Amines: Through reduction.
Aplicaciones Científicas De Investigación
3,6-Difluoro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-difluoro-2-iodoaniline involves its reactivity towards various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, while the iodine atom facilitates cross-coupling reactions. The compound can interact with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Difluoroaniline: Lacks the iodine atom, making it less reactive in cross-coupling reactions.
2-Iodoaniline: Lacks the fluorine atoms, resulting in different reactivity and stability.
3,5-Difluoro-2-iodoaniline: Similar structure but different positioning of fluorine atoms, leading to variations in reactivity.
Uniqueness
3,6-Difluoro-2-iodoaniline is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
IUPAC Name |
3,6-difluoro-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUIGFQYOMSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















